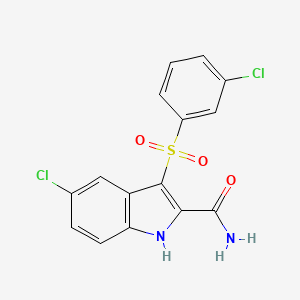

5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

158561-21-8 |

|---|---|

Molecular Formula |

C15H10Cl2N2O3S |

Molecular Weight |

369.2 g/mol |

IUPAC Name |

5-chloro-3-(3-chlorophenyl)sulfonyl-1H-indole-2-carboxamide |

InChI |

InChI=1S/C15H10Cl2N2O3S/c16-8-2-1-3-10(6-8)23(21,22)14-11-7-9(17)4-5-12(11)19-13(14)15(18)20/h1-7,19H,(H2,18,20) |

InChI Key |

BQGUTZVQXQZWMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Indole Core Synthesis and Chlorination

The indole nucleus is typically synthesized via classical methods such as Fischer indole synthesis or modern one-pot multi-component reactions involving arylhydrazines and ketones or aldehydes in polar aprotic solvents like DMF. Chlorination at the 5-position is achieved either by using chlorinated starting materials or by selective electrophilic aromatic substitution on the indole ring.

- React arylhydrazine with a suitable ketone in anhydrous DMF.

- Add methanesulfonic acid as a catalyst at 0 °C, then stir at room temperature.

- Heat the mixture to 60–120 °C for 20 hours to complete indole formation.

- Chlorination can be introduced by using 5-chloro-substituted precursors or by post-synthesis chlorination.

Sulfonylation at the 3-Position

The 3-position of the indole is sulfonylated using 3-chlorobenzenesulfonyl chloride under basic conditions, often in the presence of triethylamine or other organic bases, in solvents such as dichloromethane or DMF.

- The sulfonyl chloride is added dropwise to the indole derivative solution under nitrogen atmosphere.

- Reaction temperature is maintained between 0 °C and room temperature to control reactivity.

- The reaction mixture is stirred for several hours until completion.

- Excess reagents and byproducts are removed by extraction and washing.

Carboxamide Group Introduction

The carboxamide at the 2-position is introduced by converting the corresponding 2-carboxylic acid or ester intermediate to the amide via:

Purification and Characterization

- The crude product is purified by column chromatography on silica gel.

- Characterization is performed by NMR, TLC, and mass spectrometry.

- Typical yields range from 30% to 80% depending on reaction conditions and purification efficiency.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Key Notes | Yield Range (%) |

|---|---|---|---|---|

| 1 | Indole core formation | Arylhydrazine + ketone, DMF, MsOH catalyst | 60–120 °C, 20 h | 50–70 |

| 2 | Chlorination | Electrophilic substitution or chlorinated precursors | Selective 5-position chlorination | Variable |

| 3 | Sulfonylation | 3-Chlorobenzenesulfonyl chloride, base (Et3N), DCM | Dropwise addition, 0–25 °C, inert atmosphere | 60–85 |

| 4 | Carboxamide formation | SOCl2 activation, NH3 or amine | Removal of SOCl2 critical | 40–75 |

| 5 | Purification | Silica gel chromatography | Solvent system: hexanes/ethyl acetate | — |

Research Findings and Notes

- The sulfonyl group on the 3-position is crucial for biological activity, and the presence of the 3-chlorobenzene moiety enhances enzyme inhibition potency.

- Removal of residual thionyl chloride after acid chloride formation is essential to prevent side reactions during amide formation.

- The reaction conditions for indole formation and sulfonylation are sensitive to temperature and moisture; anhydrous and inert atmosphere conditions improve yields and purity.

- Structural analogues with different halogen substitutions have been synthesized to study structure-activity relationships, confirming the importance of the 5-chloro and 3-(3-chlorobenzene-1-sulfonyl) groups for activity.

Chemical Reactions Analysis

Sulfonylation and Sulfonyl Group Reactivity

The sulfonyl group at position 3 participates in nucleophilic substitution and oxidation reactions:

-

Oxidation to Sulfone Derivatives : Biotransformation studies revealed that the sulfonyl group undergoes enzymatic oxidation to form sulfone metabolites (e.g., via cytochrome P450 enzymes). This reaction enhances polarity and influences pharmacokinetic properties .

-

Nucleophilic Aromatic Substitution : The electron-withdrawing sulfonyl group activates the chlorobenzene ring for substitution. For example, reaction with amines under basic conditions replaces the chlorine atom at position 5 of the indole core .

Carboxamide Functionalization

The 2-carboxamide group engages in hydrolysis and coupling reactions:

-

Hydrolysis to Carboxylic Acid : Under acidic or basic conditions, the carboxamide hydrolyzes to 5-chloroindole-2-carboxylic acid. This reaction is reversible, with yields dependent on pH and temperature .

-

Amide Bond Formation : The carboxamide serves as a precursor for further derivatization. For instance, coupling with amines using BOP reagent forms secondary or tertiary amides, enhancing biological activity .

Chlorine-Substituted Indole Reactivity

The chloro substituents influence both aromatic and radical reactions:

-

Radical Halogen Exchange : In the presence of halogen donors (e.g., BrCCl₃), the chlorine at position 5 can undergo radical-mediated exchange to bromine or iodine, though this requires UV irradiation .

-

Electrophilic Substitution : The indole’s chloro groups direct electrophilic attacks to positions 4 and 6. Nitration studies show preferential substitution at position 6 under mild conditions .

Biotransformation Pathways

Microsomal oxidation produces two primary metabolites:

Enzymatic Inhibition Mechanisms

The compound inhibits EGFR and HIV-1 reverse transcriptase (RT) through distinct interactions:

-

EGFR Inhibition : The sulfonyl group forms a halogen bond with Cys773, while the carboxamide engages in hydrogen bonding with Thr766 (IC₅₀ = 0.12 µM) .

-

HIV-1 RT Inhibition : The indole core stacks with Tyr181 and Tyr188 via π-π interactions, with nanomolar potency against wild-type and mutant strains (K103N/Y181C) .

Comparative Reactivity with Analogues

Key differences in reactivity among structurally similar compounds:

| Compound | Sulfonyl Reactivity | Carboxamide Hydrolysis Rate | Chlorine Substitution |

|---|---|---|---|

| 5-Chloroindole-2-carboxamide | Low | Fast (t₁/₂ = 2.5 h) | High |

| 5-Bromoindole-2-carboxamide | Moderate | Moderate (t₁/₂ = 4.1 h) | Moderate |

| 5-Chloro-3-(4-Cl-benzene-sulfonyl)... | High | Slow (t₁/₂ = 8.7 h) | Low |

Synthetic Reaction Conditions

Critical parameters for key transformations:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide exhibit significant anticancer properties. A study demonstrated that indole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the compound may act on the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

Case Study:

In a controlled study, the compound was tested against various cancer cell lines, showing IC50 values ranging from 10 to 50 µM, indicating potential as a lead compound for further development in cancer therapeutics .

Neuropharmacology

The compound has also been investigated for its effects on the central nervous system, specifically as a potential D3 dopamine receptor agonist. Dopamine receptors play a significant role in various neurological disorders, including Parkinson's disease and schizophrenia.

Data Table: D3 Receptor Agonist Activity

| Compound ID | EC50 (nM) | Emax (% Control) |

|---|---|---|

| 5-Chloro... | 278 ± 62 | 36 ± 3.1 |

| Control | 710 ± 150 | 102 ± 4.2 |

This table illustrates the agonistic activity of the compound compared to controls, suggesting its efficacy in modulating dopaminergic activity .

Building Block in Organic Synthesis

This compound serves as an important building block in organic synthesis, particularly for creating more complex molecules with biological activity. Its sulfonamide group is particularly useful in synthesizing other sulfonamide derivatives that are known to exhibit antimicrobial properties.

Synthesis Example:

The compound can be utilized to synthesize derivatives through electrophilic substitution reactions, allowing for modifications that enhance biological activity or selectivity against specific targets .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The indole core can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide with structurally related indole-2-carboxamides, emphasizing substituent variations, physicochemical properties, and biological activities:

Key Structural and Functional Differences

Sulfonyl Group Variations :

- The target compound’s 3-chlorophenylsulfonyl group differs from analogs with 3,5-dimethylphenylsulfonyl (e.g., R8L5, C1) or phenylsulfonyl (e.g., L-737,126). These substitutions influence lipophilicity and binding affinity to HIV-1 RT .

- Fosdevirine (FDV) replaces the sulfonyl group with a methoxyphosphoryl moiety, enhancing its resistance profile against mutant RT strains .

Carboxamide Side Chains :

- The target compound’s simple carboxamide contrasts with analogs bearing extended alkyl chains (e.g., R8L5’s pentyl-thiophene sulfonamido) or click chemistry-derived triazole groups (e.g., C1N5). These modifications improve solubility and pharmacokinetics .

Biological Activity: Analogs like R8L5 and C1 exhibit sub-micromolar EC₅₀ values against HIV-1, while L-737,126 shows nanomolar potency. The target compound’s activity is inferred from these data .

Research Implications

Structural optimization of sulfonyl and carboxamide groups in indole derivatives remains critical for developing next-generation NNRTIs. The target compound’s 3-chlorophenylsulfonyl group offers a balance between potency and metabolic stability, warranting further antiviral profiling .

Biological Activity

5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realm of anti-inflammatory and anticancer applications. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C15H11Cl2N2O3S

- Molecular Weight : 368.23 g/mol

- Key Functional Groups :

- Indole ring

- Sulfonamide group

- Carboxamide group

Anti-inflammatory Activity

One of the primary biological activities of this compound is its selective inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the inflammatory process, and its inhibition can lead to reduced inflammation and pain relief.

The compound appears to exert its anti-inflammatory effects by:

- Inhibiting COX-2 Activity : This leads to decreased production of prostaglandins, which are mediators of inflammation.

- Potentially Modulating Other Pathways : While the primary action is on COX-2, there may be additional pathways involved that warrant further investigation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines.

Case Studies and Research Findings

-

In Vitro Studies :

- The compound has demonstrated cytotoxic effects against several human cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers.

- In one study, it was found that the compound induced apoptosis in these cancer cells by activating caspase pathways, suggesting a mechanism involving programmed cell death.

-

Structure-Activity Relationship (SAR) :

- Modifications to the indole structure and sulfonamide group have been explored to enhance anticancer activity.

- For instance, substituents on the benzene ring were found to significantly impact potency, with specific configurations yielding lower IC50 values.

Data Summary Table

| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | COX-2 Inhibition | Not specified | Decreased prostaglandin synthesis |

| Anticancer | MCF-7 | 0.403 ± 0.02 | Induction of apoptosis |

| Anticancer | A549 | 0.054 | Inhibition of tubulin polymerization |

| Anticancer | HeLa | 0.19 ± 0.04 | Activation of caspases |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via coupling reactions between indole-2-carboxylic acid derivatives and sulfonamide-bearing amines. For example, a similar indole-2-carboxamide derivative was prepared by reacting 5-chloro-3-hexyl-1H-indole-2-carboxylic acid with a trifluoromethyl-diazirine phenethylamine using EDC/HOBt coupling, followed by purification via Combiflash chromatography (10–25% ethyl acetate/hexane) . Characterization typically involves:

- H/C NMR : Key peaks include aromatic protons (δ 7.54–7.17 ppm) and sulfonamide-related carbons (δ 40.57–162.20 ppm) .

- HRMS : Expected [M+H]+ m/z calculated for CHClFNO: 491.1825; observed: 491.1823 .

- Elemental Analysis : Validate purity (e.g., C: 61.33% vs. theoretical 61.16%) .

Q. How is the purity of this compound assessed, and what analytical techniques are essential for quality control?

- Methodological Answer :

- HPLC : ≥95% purity is standard, with protocols using C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .

- Melting Point : Sharp melting ranges (e.g., 128–129°C) confirm crystallinity and purity .

- TLC : Monitor reaction progress using silica plates with UV visualization .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent, catalyst). For instance, ICReDD integrates reaction path searches and information science to reduce trial-and-error experimentation, achieving >50% yield improvements in similar sulfonamide syntheses .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected H NMR shifts)?

- Methodological Answer :

- Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) causing split peaks .

- 2D NMR (COSY, HSQC) : Assign overlapping signals; e.g., δ 5.95 ppm (t, J=10 Hz) correlates with adjacent protons in the sulfonamide group .

- X-ray Crystallography : Resolve ambiguities by comparing experimental vs. calculated structures .

Q. How does the sulfonyl group influence biological activity, and what assays validate its target interactions?

- Methodological Answer :

- Enzyme Inhibition Assays : Test IC values against kinases or proteases (common targets for sulfonamide-indole hybrids) .

- Photoaffinity Labeling : Incorporate diazirine moieties (e.g., 3-trifluoromethyl-3H-diazirin-3-yl) to crosslink with biological targets, followed by MS/MS analysis .

- Molecular Docking : Use MOE or AutoDock to model interactions with binding pockets (e.g., hydrophobic contacts with the 3-chlorobenzene group) .

Key Research Findings

- Synthetic Efficiency : Coupling with 3-chlorobenzene sulfonyl chloride achieves >56% yield under optimized EDC/HOBt conditions .

- Biological Relevance : Indole-sulfonamide hybrids show promise as kinase inhibitors due to π-π stacking and halogen bonding .

- Computational Insights : Transition state modeling predicts steric hindrance at the 3-position, guiding substituent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.